molecular formula C10H9ClN2O2S B11856571 Methyl 5-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-6-carboxylate

Methyl 5-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-6-carboxylate

Cat. No.: B11856571
M. Wt: 256.71 g/mol
InChI Key: MEPHPJVVSSUTLS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole with methyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro and mercapto group on the benzimidazole ring makes it particularly versatile for various applications .

Properties

Molecular Formula

C10H9ClN2O2S

Molecular Weight

256.71 g/mol

IUPAC Name

methyl 6-chloro-3-methyl-2-sulfanylidene-1H-benzimidazole-5-carboxylate

InChI

InChI=1S/C10H9ClN2O2S/c1-13-8-3-5(9(14)15-2)6(11)4-7(8)12-10(13)16/h3-4H,1-2H3,(H,12,16)

InChI Key

MEPHPJVVSSUTLS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C(=C2)C(=O)OC)Cl)NC1=S

Origin of Product

United States

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